2,3-Dichloro-4,6-difluoroaniline
Overview
Description
2,3-Dichloro-4,6-difluoroaniline is an organic compound with the molecular formula C6H3Cl2F2N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine and fluorine atoms.
Preparation Methods
The synthesis of 2,3-Dichloro-4,6-difluoroaniline typically involves multiple steps, including nitration, reduction, diazotization, and fluorination reactions. One common method starts with the nitration of a suitable precursor, followed by reduction to form the corresponding amine. The amine is then subjected to diazotization and subsequent fluorination to introduce the fluorine atoms . Industrial production methods often optimize these steps to improve yield and reduce costs, while ensuring environmental safety.
Chemical Reactions Analysis
2,3-Dichloro-4,6-difluoroaniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).
Reduction: Reduction reactions typically involve hydrogenation in the presence of catalysts like palladium.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3-Dichloro-4,6-difluoroaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dichloro-4,6-difluoroaniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
2,3-Dichloro-4,6-difluoroaniline can be compared with other similar compounds such as:
2,4-Dichloroaniline: Another dichloroaniline derivative with different substitution patterns.
2,6-Dichloroaniline: Differing in the positions of chlorine atoms, affecting its chemical properties and applications.
2-Chloro-4,6-difluoroaniline: Similar in structure but with one less chlorine atom, leading to different reactivity and uses.
Properties
IUPAC Name |
2,3-dichloro-4,6-difluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F2N/c7-4-2(9)1-3(10)6(11)5(4)8/h1H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYQMFJHKNAHBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Cl)Cl)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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